molecular formula C29H21N5O8S2 B15195576 5-Hydroxy-6-((E)-(4-(((4-((E)-(4-sulfophenyl)diazenyl)phenyl)amino)carbonyl)phenyl)diazenyl)naphthalene-1-sulfonic acid CAS No. 6330-93-4

5-Hydroxy-6-((E)-(4-(((4-((E)-(4-sulfophenyl)diazenyl)phenyl)amino)carbonyl)phenyl)diazenyl)naphthalene-1-sulfonic acid

Cat. No.: B15195576
CAS No.: 6330-93-4
M. Wt: 631.6 g/mol
InChI Key: CWIUNTCZDRANSF-UHFFFAOYSA-N
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Description

5-Hydroxy-6-((E)-(4-(((4-((E)-(4-sulfophenyl)diazenyl)phenyl)amino)carbonyl)phenyl)diazenyl)naphthalene-1-sulfonic acid is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the dye and pigment industry. The compound’s structure includes multiple azo groups, which are responsible for its intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-6-((E)-(4-(((4-((E)-(4-sulfophenyl)diazenyl)phenyl)amino)carbonyl)phenyl)diazenyl)naphthalene-1-sulfonic acid typically involves a multi-step process. The key steps include:

    Diazotization: This involves the conversion of an aromatic amine into a diazonium salt using nitrous acid.

    Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the azo compound.

    Sulfonation: Introduction of sulfonic acid groups to enhance solubility and dyeing properties.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

    Reduction: The azo groups can be reduced to amines under specific conditions.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

    Substitution Reagents: Halogens, sulfonic acid derivatives.

Major Products

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Aromatic amines.

    Substitution Products: Various functionalized aromatic compounds.

Scientific Research Applications

5-Hydroxy-6-((E)-(4-(((4-((E)-(4-sulfophenyl)diazenyl)phenyl)amino)carbonyl)phenyl)diazenyl)naphthalene-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial for its color-changing properties. The sulfonic acid groups enhance its solubility in water, making it suitable for various applications. The molecular targets and pathways involved include interactions with cellular proteins and nucleic acids, which can be visualized using the compound in staining techniques.

Comparison with Similar Compounds

Similar Compounds

  • **4-((E)-(4-((E)-(4-sulfophenyl)diazenyl)phenyl)amino)carbonyl)phenyl)diazenyl)naphthalene-1-sulfonic acid
  • **5-Hydroxy-6-((E)-(4-(((4-((E)-(4-sulfophenyl)diazenyl)phenyl)amino)carbonyl)phenyl)diazenyl)naphthalene-2-sulfonic acid

Uniqueness

The unique combination of multiple azo groups and sulfonic acid functionalities in 5-Hydroxy-6-((E)-(4-(((4-((E)-(4-sulfophenyl)diazenyl)phenyl)amino)carbonyl)phenyl)diazenyl)naphthalene-1-sulfonic acid provides it with superior dyeing properties and solubility compared to similar compounds. This makes it particularly valuable in applications requiring high color intensity and stability.

Properties

CAS No.

6330-93-4

Molecular Formula

C29H21N5O8S2

Molecular Weight

631.6 g/mol

IUPAC Name

5-hydroxy-6-[[4-[[4-[(4-sulfophenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]naphthalene-1-sulfonic acid

InChI

InChI=1S/C29H21N5O8S2/c35-28-25-2-1-3-27(44(40,41)42)24(25)16-17-26(28)34-33-20-6-4-18(5-7-20)29(36)30-19-8-10-21(11-9-19)31-32-22-12-14-23(15-13-22)43(37,38)39/h1-17,35H,(H,30,36)(H,37,38,39)(H,40,41,42)

InChI Key

CWIUNTCZDRANSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2O)N=NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)N=NC5=CC=C(C=C5)S(=O)(=O)O)C(=C1)S(=O)(=O)O

Origin of Product

United States

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